molecular formula C21H14ClN3O3 B2822257 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 865249-69-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2822257
CAS No.: 865249-69-0
M. Wt: 391.81
InChI Key: WKSIIXZJOSUQGI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against various diseases , suggesting that this compound may also have therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 2-chlorobenzohydrazide can be reacted with phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

    Coupling Reaction: The resulting oxadiazole intermediate is then coupled with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxybenzamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives, which can further react to form various other compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Agriculture: The compound has been studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

    Materials Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[5-(2-chlorophenyl)-1,3,4-triazol-2-yl]-2-phenoxybenzamide: Contains a triazole ring, offering different chemical properties and biological activities.

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is unique due to its oxadiazole ring, which imparts specific electronic and steric properties that can enhance its biological activity and stability compared to its thiadiazole and triazole counterparts.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c22-17-12-6-4-10-15(17)20-24-25-21(28-20)23-19(26)16-11-5-7-13-18(16)27-14-8-2-1-3-9-14/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSIIXZJOSUQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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